1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[111]pentane is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane typically involves multiple steps, starting from commercially available precursors. One common approach is the Diels-Alder reaction followed by functional group transformations. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield new products with altered properties.
Coupling Reactions: The trifluorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.
Catalysts: Such as palladium or nickel complexes for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[11
Chemistry: As a building block for the synthesis of novel organic molecules and materials.
Biology: For the development of new biochemical probes and tools.
Medicine: As a potential lead compound for drug discovery and development.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: Lacks the trifluorophenyl group, resulting in different chemical properties.
1-(Bromomethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane: Contains a bromomethyl group instead of a chloromethyl group, affecting its reactivity.
Uniqueness
1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane is unique due to the presence of both the chloromethyl and trifluorophenyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3/c13-6-11-3-12(4-11,5-11)7-1-8(14)10(16)9(15)2-7/h1-2H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTHWERJZRJMBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C(=C3)F)F)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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